molecular formula C15H21Cl2NO3 B4404197 5-Chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride

5-Chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride

Cat. No.: B4404197
M. Wt: 334.2 g/mol
InChI Key: LGNBHKKLIRPWKZ-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride is a chemical compound with a complex structure that includes a benzaldehyde core substituted with a chloro group and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2-hydroxybenzaldehyde to introduce the chloro group. This is followed by the reaction with 2-(2,6-dimethylmorpholin-4-yl)ethanol under basic conditions to form the desired ether linkage. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: 5-chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzoic acid.

    Reduction: 5-chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its aldehyde and morpholine functional groups. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(2,6-dimethylmorpholin-4-yl)aniline
  • 5-chloro-2-(2,6-dimethylmorpholin-4-yl)benzoic acid
  • 5-chloro-2-(2,6-dimethylmorpholin-4-yl)benzyl alcohol

Uniqueness

5-Chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3.ClH/c1-11-8-17(9-12(2)20-11)5-6-19-15-4-3-14(16)7-13(15)10-18;/h3-4,7,10-12H,5-6,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNBHKKLIRPWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)Cl)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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